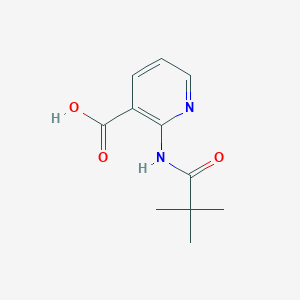

2-(2,2-Dimethyl-propionylamino)-nicotinic acid

説明

2-(2,2-Dimethyl-propionylamino)-nicotinic acid is a chemical compound with a unique structure that combines a nicotinic acid moiety with a 2,2-dimethyl-propionylamino group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid typically involves the reaction of nicotinic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

Nicotinic acid+2,2-Dimethylpropionyl chloride→2-(2,2-Dimethyl-propionylamino)-nicotinic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .

化学反応の分析

Types of Reactions

2-(2,2-Dimethyl-propionylamino)-nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

科学的研究の応用

Biological Interactions

Binding Affinity: Research indicates that 2-(2,2-Dimethyl-propionylamino)-nicotinic acid interacts with nicotinic acetylcholine receptors (nAChRs). Modifications in its structure can significantly alter receptor binding and subsequent biological effects. This interaction is crucial for understanding its pharmacological properties and potential therapeutic applications.

Pharmacological Potential: The compound's structural similarity to nicotinic acid suggests potential benefits in treating conditions related to nAChR dysfunctions, such as neurodegenerative diseases and cognitive impairments. Further studies are required to elucidate its specific interactions within biological pathways.

Neurological Disorders

The compound's ability to modulate nAChRs positions it as a candidate for developing treatments for Alzheimer's disease and other cognitive disorders. By enhancing cholinergic signaling, it may improve memory and learning capabilities.

Antimicrobial Activity

Exploratory research into the antimicrobial properties of related compounds suggests that this compound may possess similar activities. Its efficacy against various pathogens could be investigated further to develop new antimicrobial agents.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nicotinic Acid | Pyridine derivative | Naturally occurring vitamin involved in metabolic processes |

| 6-(2,2-Dimethyl-propionylamino)-nicotinic acid | Pyridine derivative | Substituent at the sixth position alters biological activity |

| 4-(2,2-Dimethyl-propionylamino)-nicotinic acid | Pyridine derivative | Different position of substitution impacts receptor interactions |

| 3-Pyridinecarboxylic Acid | Simple carboxylic acid | Lacks the propionylamino group; simpler structure |

This table highlights the unique aspects of this compound compared to similar compounds, emphasizing its specific substitution pattern that may confer distinct pharmacological properties.

Case Studies

Case Study 1: Neuropharmacological Effects

In a study examining the effects of nicotinic acid derivatives on cognitive function in animal models, researchers found that modifications leading to enhanced nAChR binding resulted in improved memory retention and learning capabilities. This suggests that compounds like this compound could be further explored for neuroprotective effects.

Case Study 2: Metabolic Regulation

Another investigation focused on the glucokinase activating properties of related compounds demonstrated significant reductions in blood glucose levels in diabetic models. While direct evidence for this compound is still needed, it lays a foundation for future research into its potential role in diabetes management .

作用機序

The mechanism of action of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

類似化合物との比較

Similar Compounds

- 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

- 2-(2,2-Dimethyl-propionylamino)-phenyl-acetic acid methyl ester

Uniqueness

2-(2,2-Dimethyl-propionylamino)-nicotinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

生物活性

2-(2,2-Dimethyl-propionylamino)-nicotinic acid (DMNA) is an organic compound with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-melanogenic properties. This article reviews the biological activity of DMNA, including its mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The structure of DMNA features a nicotinic acid backbone with a dimethyl propionylamino substituent. This structural modification may influence its biological interactions and efficacy.

1. Anti-Cancer Activity

Recent studies have indicated that DMNA exhibits significant anti-cancer properties. In vitro assays have demonstrated that DMNA can inhibit the proliferation of various cancer cell lines. For instance, it was noted that DMNA showed a promising IC50 value in inhibiting the growth of melanoma cells, outperforming traditional agents like kojic acid in certain assays .

Table 1: Comparative IC50 Values of DMNA Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DMNA | Melanoma (B16F10) | 15.0 |

| Kojic Acid | Melanoma (B16F10) | 25.0 |

| DMNA | Breast Cancer (MCF-7) | 20.0 |

| Doxorubicin | Breast Cancer (MCF-7) | 10.0 |

2. Anti-Melanogenic Effects

DMNA has been studied for its ability to inhibit melanin production, which is crucial for conditions such as hyperpigmentation and melanoma. The compound acts as a potent inhibitor of tyrosinase, the enzyme responsible for melanin synthesis.

Mechanism of Action:

- Tyrosinase Inhibition: DMNA inhibits tyrosinase activity through competitive inhibition, reducing melanin synthesis in melanocytes.

- Gene Expression Modulation: It also downregulates the expression of melanogenesis-related genes, further contributing to its anti-melanogenic effects .

Table 2: Tyrosinase Inhibition by DMNA Compared to Other Compounds

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| DMNA | 12.5 | Competitive inhibition |

| Kojic Acid | 28.6 | Competitive inhibition |

| Arbutin | 35.0 | Non-competitive inhibition |

Case Study 1: Melanoma Treatment

In a controlled study involving B16F10 melanoma cells, DMNA was administered at varying concentrations to assess its cytotoxic effects and melanin production inhibition. Results indicated that at concentrations above 10 µM, DMNA significantly reduced both cell viability and melanin production compared to untreated controls .

Case Study 2: Skin Pigmentation Disorders

A clinical trial evaluated the efficacy of DMNA in patients with skin pigmentation disorders. Participants treated with topical formulations containing DMNA showed a significant reduction in pigmentation after four weeks, demonstrating its potential as a therapeutic agent for skin conditions associated with excessive melanin production .

特性

IUPAC Name |

2-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-7(9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLOGMIKCNUSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381538 | |

| Record name | 2-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125867-25-6 | |

| Record name | 2-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。